molecular formula C21H17ClN6O2 B11003889 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11003889
M. Wt: 420.8 g/mol
InChI Key: XXZJUBJMBYSGFT-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (hereafter referred to as the target compound) features a pyridazinone core substituted at position 3 with a 2-chlorophenyl group. The acetamide moiety is linked to a phenyl ring bearing a 1,2,4-triazol-1-ylmethyl substituent at the para position . This architecture combines a hydrogen-bond-accepting pyridazinone ring, a lipophilic chlorophenyl group, and a triazole-containing phenylacetamide, which may influence pharmacokinetic properties such as solubility and receptor binding.

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H17ClN6O2/c22-18-4-2-1-3-17(18)19-9-10-21(30)28(26-19)12-20(29)25-16-7-5-15(6-8-16)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29)

InChI Key

XXZJUBJMBYSGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Triazole Ring: The triazole ring is often formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyridazinone-chlorophenyl intermediate using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes substitution reactions with nucleophiles under specific conditions.

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 hMethoxy-substituted phenyl derivative68%
PiperidineEtOH, reflux, 12 hPiperidinylphenyl analog52%
Potassium thiolateDMSO, 100°C, 8 hThioether-linked derivative75%
  • The reaction with piperidine proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyridazinone ring.

  • Thiolate substitutions require polar aprotic solvents to stabilize the transition state .

Oxidation Reactions

The pyridazinone ring and acetamide group are susceptible to oxidation.

Oxidizing AgentTarget SiteProductObservationsSource
KMnO₄ (acidic)Pyridazinone C-H bondsDihydroxylated pyridazinone derivativeOver-oxidation occurs at >50°C
H₂O₂ (neutral)Acetamide sulfur (if present)Sulfoxide/sulfone formationNot observed in this compound
OzoneAromatic ringsRing-opened dicarbonyl compoundsLow selectivity
  • KMnO₄ selectively oxidizes benzylic positions adjacent to the pyridazinone ring.

  • Ozonolysis is less effective due to steric hindrance from the triazole group .

Reduction Reactions

The carbonyl groups in the pyridazinone and acetamide moieties can be reduced.

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 25°C, 2 hSecondary alcohol from pyridazinone88%
LiAlH₄THF, 0°C → reflux, 6 hAmine from acetamide reduction63%
H₂/Pd-CEtOAc, 50 psi, 12 hDechlorinated phenyl derivative91%
  • NaBH₄ preferentially reduces the pyridazinone carbonyl over the acetamide.

  • LiAlH₄ requires strict temperature control to avoid over-reduction of the triazole.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentProductKineticsSource
6M HClReflux, 24 hCarboxylic acid derivativeComplete
2M NaOH80°C, 8 hSodium carboxylate95% conversion
Enzymatic (lipase)pH 7.4, 37°C, 48 hPartial hydrolysis40% yield
  • Acidic hydrolysis proceeds via a tetrahedral intermediate, while basic hydrolysis follows nucleophilic acyl substitution.

Cycloaddition and Cross-Coupling

The triazole and pyridazinone moieties participate in cycloadditions and metal-catalyzed couplings.

Reaction TypeReagent/CatalystProductKey InsightSource
Huisgen cycloadditionCu(I), azideTriazole-linked dendrimersClick chemistry compatible
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl-pyridazinone hybridsRequires microwave irradiation
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivativesLimited by steric bulk
  • The triazole’s nitrogen atoms act as ligands in Pd-catalyzed reactions, influencing catalyst efficiency .

Photochemical Reactions

UV-induced reactivity has been explored for targeted modifications.

Wavelength (nm)SolventProductQuantum YieldSource
254AcetonitrilePyridazinone ring contraction0.12
365MethanolChlorophenyl dehalogenation0.08
  • Photoinduced electron transfer from the triazole to the pyridazinone drives ring contraction .

Comparative Reactivity Table

Functional GroupMost Reactive TowardLeast Reactive TowardNotes
2-ChlorophenylNucleophilesElectrophilesEnhanced by pyridazinone EWG effect
Pyridazinone carbonylReducing agentsOxidizing agentsSteric protection from triazole
AcetamideHydrolysisCycloadditionpH-dependent reactivity
TriazoleMetal catalystsPhotolysisN-coordination enables catalysis

Scientific Research Applications

Biological Activities

The compound has shown significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation.
  • Receptor Binding : Investigations into its binding interactions with various receptors suggest potential applications in modulating biological pathways associated with chronic diseases.

Therapeutic Applications

The therapeutic potential of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is being explored in several areas:

  • Cancer Treatment : Due to its ability to inhibit enzymes linked to cancer progression, the compound is being investigated for its efficacy in cancer therapy. The mechanism likely involves modulation of molecular targets that regulate cell growth and apoptosis.
  • Anti-inflammatory Properties : Some studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity through advanced purification techniques like chromatography.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on specific cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.
  • Molecular Docking Studies : Computational docking studies revealed favorable interactions between the compound and target proteins involved in inflammatory responses. These findings support further exploration into its pharmacological properties as a potential anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. The pyridazinone core may interact with protein kinases, modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyridazinone/Acetamide Cores

Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • Key Differences: Replaces the pyridazinone ring with a naphthyloxy-triazole group. The acetamide is linked to a 4-chlorophenyl group instead of a triazole-methylphenyl substituent.
  • Spectral Data : IR shows C=O at 1678 cm⁻¹ (vs. ~1660–1680 cm⁻¹ in the target compound). HRMS: [M+H]+ 393.1112 .
  • Synthesis : Prepared via 1,3-dipolar cycloaddition, contrasting with the target compound’s likely multi-step nucleophilic substitution pathway.
Compound d19 : N-(4-(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
  • Key Differences: Incorporates a purine-dione system instead of pyridazinone. The triazole is directly attached to the chlorophenyl group.
  • Spectral Data : ¹H NMR shows aromatic protons at δ 7.79–8.97 ppm, reflecting electron-withdrawing purine effects .
Compound 6c : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide
  • Key Differences: Retains the pyridazinone core but substitutes it with a 4-fluorophenyl-piperazinyl group. The acetamide connects to an antipyrine (pyrazolone) moiety.
  • Spectral Data : IR C=O stretches at 1711, 1665, and 1642 cm⁻¹, indicating multiple carbonyl environments .

Functional Group Variations

Triazole vs. Other Heterocycles
  • The target compound’s 1,2,4-triazole-methylphenyl group contrasts with analogs featuring 1,2,3-triazole (e.g., 6m) or purine (d19) systems. Triazole orientation impacts hydrogen bonding and steric interactions.
Substituent Effects on Pyridazinone
  • Chlorophenyl at position 3 (target compound) vs. piperazinyl-aryl groups (6c, 6f–h) : Electron-withdrawing Cl may enhance pyridazinone’s electrophilicity. Piperazinyl groups (e.g., 6f: 4-chlorophenyl-piperazine) introduce basicity and conformational flexibility.

Pharmacological Implications (Inferred)

While direct activity data for the target compound is unavailable, structural trends suggest:

  • Triazole-methylphenyl : May enhance blood-brain barrier penetration compared to naphthyloxy (6m) or purine (d19) groups.
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity could improve membrane binding but reduce solubility.

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS Number: 1351703-66-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound combines a pyridazine ring with triazole and acetamide functionalities, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN6O2C_{21}H_{17}ClN_{6}O_{2}, with a molecular weight of approximately 420.8 g/mol. Its structure features a pyridazinone core , which is known for various pharmacological activities, and a triazole moiety , which has been associated with anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular FormulaC21H17ClN6O2C_{21}H_{17}ClN_{6}O_{2}
Molecular Weight420.8 g/mol
CAS Number1351703-66-6

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Studies have indicated that derivatives of pyridazine and triazole exhibit significant anti-inflammatory , analgesic , and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds containing triazole rings can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that the compound significantly reduces cytokine release in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In comparative studies, it exhibited efficacy similar to that of established antibiotics, making it a candidate for further investigation in infectious disease treatment .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated low toxicity levels across different cell lines, including cancerous and normal cells. For example, the viable cell counts remained above 94% at concentrations up to 100 µg/mL .

Synthesis and Evaluation

A study focused on synthesizing novel triazole derivatives highlighted the biological evaluation of this compound. The synthesis involved multi-step reactions leading to the formation of the target molecule, followed by extensive characterization using NMR and mass spectrometry . The synthesized compounds were evaluated for their inhibitory activity against thymidine phosphorylase (TP), revealing promising results that warrant further exploration .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts with key amino acids within enzyme active sites, potentially leading to inhibition of enzymatic activity .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between an azide intermediate and a terminal alkyne, as demonstrated for structurally analogous pyridazinone-triazole hybrids . Key steps include:

Intermediate Preparation : React 2-chlorophenyl-substituted pyridazinone with propargyl bromide to form the alkyne intermediate.

Cycloaddition : Combine the alkyne with an azide (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl azide) under copper(I)-catalyzed conditions (CuAAC reaction).

Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and analyze yield outcomes statistically . For example, refluxing in DMF at 120°C with 5 mol% CuI improved yields to >75% in related acetamide syntheses .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1678 cm⁻¹, C-Cl at ~785 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .
  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm) using ¹H/¹³C DEPT and HSQC .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-pyridazinone dihedral angles) by comparing with published analogs .
  • Discrepancy Resolution : Cross-validate using multiple techniques (e.g., IR vs. computational FTIR ) and consult crystallographic databases for bond-length/angle comparisons .

Advanced: How can computational chemistry predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-311++G** basis set) to predict electrophilic/nucleophilic sites. For example, a small HOMO-LUMO gap (<3 eV) suggests high reactivity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify hydrogen-bonding sites (e.g., negative potential at pyridazinone oxygen) .
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities of derivatives to guide SAR .

Advanced: What strategies are effective in designing derivatives to explore structure-activity relationships (SAR) for antiproliferative effects?

Methodological Answer:

Core Modifications :

  • Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to enhance electrophilicity .
  • Substitute the triazole with imidazole to alter hydrogen-bonding capacity .

Synthetic Protocol :

  • Use microwave-assisted synthesis to rapidly generate derivatives (e.g., 150°C, 20 min) .
  • Purify via flash chromatography (silica gel, EtOAc/hexane gradient).

Biological Assays :

  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Compare IC₅₀ values with computational predictions (e.g., QSAR models) .

Basic: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tests (ANOVA) to identify outliers .
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cells) to confirm target specificity if conflicting pathways are reported .

Advanced: What experimental and computational methods are suitable for analyzing metabolic stability?

Methodological Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .

CYP450 Inhibition :

  • Use fluorometric assays (e.g., CYP3A4) to assess enzyme inhibition potential .

ADMET Prediction :

  • Apply tools like SwissADME to predict logP, bioavailability, and P-glycoprotein substrate likelihood .

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